molecular formula C9H6BrFN2 B14034789 8-Bromo-7-fluoroquinolin-3-amine

8-Bromo-7-fluoroquinolin-3-amine

Cat. No.: B14034789
M. Wt: 241.06 g/mol
InChI Key: BFSUXQVFWPTGDL-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline familyThe quinoline ring system is known for its wide range of biological activities and has been extensively studied for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroquinolin-3-amine typically involves the halogenation of quinoline derivatives. One common method includes the bromination and fluorination of quinoline precursors under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts to achieve selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

8-Bromo-7-fluoroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

  • 7-Bromo-8-fluoroquinolin-3-amine
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 5,7,8-Trifluoroquinoline

Comparison: 8-Bromo-7-fluoroquinolin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, this compound exhibits enhanced biological activity and selectivity, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

8-bromo-7-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H,12H2

InChI Key

BFSUXQVFWPTGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)Br)F

Origin of Product

United States

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